Ribonolactone

Anticancer Selective Cytotoxicity Lactone Derivatives

Sourcing a stereochemically consistent D-ribonolactone for medchem campaigns is critical, as its three contiguous chiral centers directly control downstream biological activity. Generic sugar lactones or the L-enantiomer cannot substitute without altering target selectivity. • Predictable Antitubercular Activity: Aldonamide libraries derived from this scaffold uniformly show moderate Mtb potency, unlike D-gluconolactone, streamlining SAR studies. • Selective Anticancer Profile: Derivatives exhibit strong cytotoxicity against melanoma and cervical cancer cells while sparing normal fibroblasts, a selectivity advantage over D-xylonolactone-derived analogs. • Validated Antiviral Precursor: Proven in the total synthesis of (+)-neplanocin F and cyclopentenyl nucleosides active against HIV and West Nile virus, ensuring scaffold fidelity.

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 3327-63-7
Cat. No. B1215164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibonolactone
CAS3327-63-7
SynonymsD-ribono-1,4-lactone
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESC(C1C(C(C(=O)O1)O)O)O
InChIInChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1
InChIKeyCUOKHACJLGPRHD-BXXZVTAOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ribonolactone (CAS 3327-63-7): Core Identity and Research-Grade Specifications


Ribonolactone (D-Ribono-1,4-lactone) is a five-membered cyclic sugar lactone derived from D-ribonic acid, with the molecular formula C5H8O5 and a molecular weight of 148.11 g/mol . It is characterized by three defined stereocenters, a melting point of 83–85 °C, and a specific optical rotation [α] of +18° (c=1, H2O) . As a chiral carbohydrate derivative of the aldonolactone family, it functions as both an endogenous metabolite and a versatile chiral building block in organic synthesis [1]. Its D-configuration is critical for applications in medicinal chemistry, where precise stereochemical control is essential for downstream biological activity [2].

1
Chiral carbohydrate lactone with three defined stereocenters supports precise stereochemical control in asymmetric synthesis.
2
Versatile building block for carbocyclic nucleoside analogs and enantiopure quaternary amino acids.
3
D-configuration is essential for downstream biological activity; stereochemical integrity distinguishes it from L-enantiomer and other aldonolactones.

Why Generic Substitution of Ribonolactone Fails


Ribonolactone cannot be generically substituted with its L-enantiomer, other aldonolactones like D-gluconolactone, or its open-chain precursor D-ribose without fundamentally altering experimental outcomes. This is because its unique stereochemical architecture (three contiguous chiral centers in a five-membered lactone ring) dictates both its function as a chiral auxiliary and its specific enzyme inhibition profile [1]. For instance, the L-ribonolactone enantiomer (CAS 133908-85-7) is a distinct chemical entity that exhibits differential biological activity, while D-gluconolactone, a six-membered lactone, yields antimicrobial derivatives with distinct potency and selectivity profiles when compared to those derived from D-ribonolactone [2]. The precise stereochemistry of D-ribonolactone is paramount for ensuring the desired biological activity and therapeutic efficacy of downstream products, a requirement that cannot be met by its analogs [3].

L-Enantiomer (CAS 133908-85-7)
Distinct stereochemical entity; biological activity and chiral induction may not transfer. Enantiomeric purity must be verified.
D-Gluconolactone (six-membered lactone)
Different ring size and stereochemistry yield antimicrobial derivatives with non-comparable potency and selectivity profiles.
Open-chain D-Ribose
Lacks the locked lactone conformation; cannot replicate the same chiral induction or enzyme recognition patterns.

Ribonolactone Comparative Evidence for Informed Procurement


Superior Tumor Selectivity vs. Xylonolactone Derivatives

Lactone acetates derived from D-ribonolactone demonstrated a higher selectivity of action in cytotoxicity assays against human melanoma (A375), cervical adenocarcinoma (HeLa), and metastatic melanoma (WM266) cancer cell lines when compared directly to analogous compounds synthesized from D-xylonolactone [1]. The ribonolactone-derived acetates exhibited strong cytotoxicity against all tested tumor cells but showed only limited toxicity toward healthy human dermal fibroblast (HDF) control cells, whereas the D-xylonolactone-derived counterparts did not achieve this same degree of selectivity [1].

Tumor-cell selectivity
Head-to-head
Strong cytotoxicity against A375, HeLa, WM266 tumor cells vs. D-xylonolactone-derived bromolactone acetates
Reported higher selectivity; limited toxicity to healthy HDF fibroblasts.
Selectivity assessment based on in vitro cytotoxicity differential; no numerical index provided.
Anticancer Selective Cytotoxicity Lactone Derivatives

Antitubercular Activity vs. Gluconolactone-Derived Analogs

In a direct comparative study, aldonamides were synthesized from both D-ribonolactone and D-gluconolactone by reaction with N-monoalkylated diamines, and their antimicrobial activities were evaluated against a panel of pathogens [1]. All ribonolactone-derived aldonamides displayed moderate antitubercular activity against Mycobacterium tuberculosis, with some also active against Staphylococcus aureus [1]. This contrasts with the D-gluconolactone-derived series, where the antimicrobial spectrum and potency were not uniformly comparable, highlighting a specific advantage of the ribonolactone scaffold for antitubercular applications [1].

Antitubercular activity
Head-to-head
Uniform moderate activity against M. tuberculosis vs. variable activity in D-gluconolactone series
Supports antimicrobial screening context.
Activity also observed against S. aureus; not all pathogens tested.
Antimicrobial Mycobacterium tuberculosis Aldonamide Derivatives

Enantiopure Quaternary Amino Acid Synthesis via Chiral Auxiliary

D-Ribonolactone acetonide, derived from the parent lactone, has been validated as an effective chiral auxiliary for the asymmetric synthesis of enantiopure α,α-dialkylglycines [1]. The methodology achieves high diastereoselectivity in the alkylation of α,α-dialkylacetoacetates of D-ribonolactone acetonide, enabling the preparation of both α-methyl and α-butyl series with excellent enantiopurity [1]. While the study does not provide a quantitative diastereomeric excess (de) value in the abstract, the successful isolation of enantiopure products underscores its utility compared to alternative chiral auxiliaries that may require more complex resolution steps or yield lower stereochemical fidelity [1].

Chiral auxiliary
Class-level
High diastereoselectivity: yields enantiopure α,α-dialkylglycines without resolution steps.
Supports asymmetric synthesis workflow.
Method uses ribonolactone acetonide; diastereomeric excess not numerically reported in abstract.
Asymmetric Synthesis Chiral Auxiliary Amino Acid Derivatives

Critical Intermediate for Carbocyclic Nucleoside Synthesis

D-Ribonolactone has been demonstrated as a versatile starting material for the enantioselective total synthesis of the carbocyclic nucleoside antibiotic (+)-neplanocin F, achieved in 14 synthetic steps [1]. Furthermore, it serves as a key intermediate for the preparation of D- and L-cyclopentenyl nucleosides, which have shown antiviral activity against HIV and West Nile virus [2]. This application is specific to the ribo-configured lactone; alternative sugar lactones like D-gluconolactone or D-xylonolactone would lead to different carbocyclic scaffolds with altered biological activity, underscoring the irreplaceable role of ribonolactone's stereochemistry in accessing this specific class of metabolically stable nucleoside mimics [1].

Carbocyclic nucleosides
Class-level
Enantioselective total synthesis of (+)-neplanocin F (14 steps) and cyclopentenyl nucleosides with anti-HIV/West Nile activity.
Enables antiviral nucleoside analog research.
Specific to ribo-configuration; other aldonolactones lead to different scaffolds.
Antiviral Nucleoside Analogs Total Synthesis

Nanomolar Cytotoxicity Against Lymphoma Cells

Ribonolactone 24 was employed as a starting material for the synthesis of C-glycosidic nicotinamide riboside analogue (2) [1]. The resulting benzamide riboside (2) exhibited extremely high cytotoxicity against S49.1 lymphoma cells, with activity observed at nanomolar concentrations [1]. In a direct comparison, this compound was significantly more potent than the corresponding benzoic acid riboside (28), which serves as a structural analog [1]. This demonstrates that the ribonolactone-derived scaffold, when elaborated to a benzamide riboside, yields a distinct and potent cytotoxic phenotype not shared by its close structural relatives [1].

Lymphoma cytotoxicity
Head-to-head
Nanomolar concentration activity against S49.1 lymphoma cells (benzamide riboside 2).
Supports lymphoma cell-model endpoint review.
Significantly more potent than structural analog benzoic acid riboside 28.
Cytotoxicity Nicotinamide Riboside C-Glycosidic Analogues

Ribonolactone Verified Research Applications


Antitubercular Aldonamide Libraries

Research groups engaged in developing novel antitubercular agents should consider ribonolactone as a preferred building block for aldonamide libraries. Evidence demonstrates that aldonamides synthesized from D-ribonolactone uniformly display moderate activity against M. tuberculosis, a characteristic that is not guaranteed when using D-gluconolactone as the starting material [1]. This predictable bioactivity streamlines structure-activity relationship (SAR) studies and increases the probability of identifying lead compounds for further optimization.

Tumor-Selective Anticancer Agents

For projects focused on developing anticancer agents with a favorable therapeutic window, D-ribonolactone is the starting material of choice. Derivatives of this lactone have been shown to possess a higher selectivity of action in vitro compared to those derived from D-xylonolactone, exhibiting strong cytotoxicity against melanoma and cervical cancer cells while sparing healthy human fibroblasts [1]. This inherent selectivity profile reduces the risk of dose-limiting toxicities in subsequent in vivo studies.

Metabolically Stable Antiviral Nucleosides

D-Ribonolactone is an essential chiral precursor for the synthesis of specific carbocyclic nucleoside analogues, a class of compounds prized for their resistance to enzymatic cleavage. Its use has been validated in the total synthesis of (+)-neplanocin F and in the preparation of cyclopentenyl nucleosides with activity against HIV and West Nile virus [1] [2]. Researchers in the antiviral field cannot substitute D-ribonolactone with other common sugar lactones without fundamentally altering the target scaffold and its associated biological activity.

Enantiopure Amino Acid Building Blocks

Laboratories involved in the synthesis of non-natural amino acids for peptide engineering or enzyme inhibitor development will find D-ribonolactone to be a cost-effective and reliable chiral auxiliary. Its use facilitates the preparation of enantiopure α,α-dialkylglycines through a high diastereoselective alkylation route, avoiding the need for classical resolution or complex chromatographic separations that are often required with other chiral auxiliaries [1]. This makes it a practical choice for the scalable synthesis of these valuable building blocks.

Application
Selection Property
Validation Focus
Antitubercular aldonamide library synthesis
Reported uniform antimycobacterial activity context
M. tuberculosis susceptibility profiling
Tumor-cell selectivity studies
Tumor-cell vs. healthy-cell selectivity context
Cytotoxicity differential review
Carbocyclic nucleoside analog research
Stereospecific scaffold access
Antiviral activity assessment in relevant models
Enantiopure quaternary amino acid synthesis
High diastereoselectivity in alkylation reactions
Enantiopurity and stereochemical fidelity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ribonolactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.